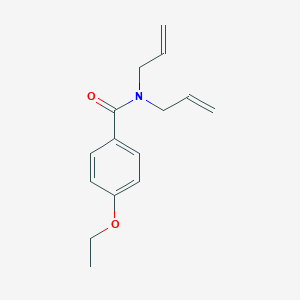

N,N-diallyl-4-ethoxybenzamide

Description

N,N-Diallyl-4-ethoxybenzamide is a benzamide derivative characterized by a central benzamide core substituted with an ethoxy group at the para position and two allyl groups on the nitrogen atom. While direct evidence for this compound is absent in the provided sources, its structure can be inferred from analogs such as N,N-diethyl-4-hydroxybenzamide () and other ethoxy-substituted benzamides (e.g., ). The diallyl groups (-CH₂CH=CH₂) introduce steric bulk and unsaturation, which may influence reactivity, metabolic stability, and intermolecular interactions. Benzamides are widely studied for pharmacological and agrochemical applications, with substituents dictating biological activity and physicochemical properties .

Properties

Molecular Formula |

C15H19NO2 |

|---|---|

Molecular Weight |

245.32 g/mol |

IUPAC Name |

4-ethoxy-N,N-bis(prop-2-enyl)benzamide |

InChI |

InChI=1S/C15H19NO2/c1-4-11-16(12-5-2)15(17)13-7-9-14(10-8-13)18-6-3/h4-5,7-10H,1-2,6,11-12H2,3H3 |

InChI Key |

QLOSTPLNRCZUNZ-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC=C)CC=C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(CC=C)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs and their distinguishing features:

Key Structural and Functional Differences:

Ethoxy substituents (compared to methoxy) add hydrophobicity but reduce metabolic oxidation rates, as seen in ethoxymethoxy derivatives like etobenzanid .

Synthetic Routes :

- N,N-Diethyl-4-hydroxybenzamide is synthesized via palladium-catalyzed hydroxylation of bromobenzamides (), suggesting analogous methods for this compound using allylamine coupling agents.

- Carbodiimide-mediated amidation () is a common strategy for benzamide derivatives, applicable to diallyl variants.

Biological Activity :

- Etobenzanid’s herbicidal activity highlights the role of para-ethoxy groups in target binding .

- Diallyl groups may confer dual functionality: allyl moieties can act as Michael acceptors or undergo metabolic epoxidation, altering toxicity profiles compared to saturated alkyl chains .

Thermal Properties :

- N,N-Diethyl-4-hydroxybenzamide has a melting point of 121–123°C (), whereas diallyl analogs likely exhibit lower m.p. due to reduced crystallinity from unsaturated groups.

Research Findings and Implications

- Metabolic Stability : Ethoxy groups resist cytochrome P450-mediated oxidation better than methoxy, as demonstrated in sulfamethazine acetylation studies (). This property could make this compound a longer-acting compound in vivo.

- Agrochemical Potential: Structural parallels to etobenzanid () suggest utility as a herbicide, though diallyl groups may require formulation adjustments to mitigate soil mobility issues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.